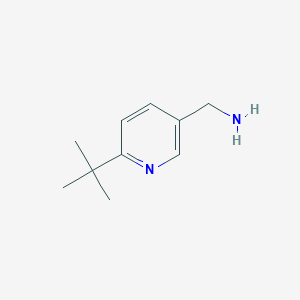![molecular formula C17H20N4O2S B2970650 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-32-0](/img/structure/B2970650.png)
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their significant biological and pharmacological properties and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and are found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of your compound of interest would involve additional functional groups attached to this basic triazole structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While triazoles as a class have certain common properties, the specific properties of your compound of interest would depend on its exact structure and the functional groups present .Applications De Recherche Scientifique
Molecular Stabilities and Docking Studies
Research into benzimidazole derivatives bearing 1,2,4-triazole, closely related to the chemical structure , has revealed insights into molecular stabilities, conformational analyses, and potential anti-cancer applications through molecular docking studies. These studies aim to understand the interaction mechanisms with enzymes or receptor sites, which could be relevant for the development of new therapeutic agents targeting specific cancer types (Karayel, 2021).
Antimicrobial Applications
Compounds within the thiazolo[3,2-b][1,2,4]triazole family have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents that could address the growing issue of antibiotic resistance. The study of novel thiazolo-triazole derivatives has shown promising results in inhibiting the growth of various microbial strains, indicating a valuable avenue for further research in antimicrobial drug development (Suresh, Lavanya, & Rao, 2016).
Anti-Inflammatory and Analgesic Agents
Further research into thiazolo[3,2-b][1,2,4]triazole derivatives has explored their potential as anti-inflammatory and analgesic agents. The synthesis and pharmacological evaluation of these compounds have identified several with notable activity, suggesting the chemical family's relevance in developing treatments for conditions characterized by inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Agents
The exploration of thiazolo[3,2-b][1,2,4]triazole compounds for their antitubercular properties has revealed promising candidates for treating tuberculosis. This research direction is crucial in the fight against tuberculosis, especially in the context of multidrug-resistant strains of Mycobacterium tuberculosis. Some derivatives have shown significant activity against the H37Rv strain of Mycobacterium tuberculosis, highlighting the potential for new antitubercular therapies (Rishikesan et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets could be receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, thereby modulating its activity. This could result in the inhibition or activation of the target, leading to a change in the biochemical pathway in which the target is involved .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in inflammatory responses, the compound could potentially modulate inflammation-related pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted, all play a role in determining the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-13-7-5-6-12(10-13)14(20-8-3-2-4-9-20)15-16(22)21-17(24-15)18-11-19-21/h5-7,10-11,14,22H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOEMWYRDVCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

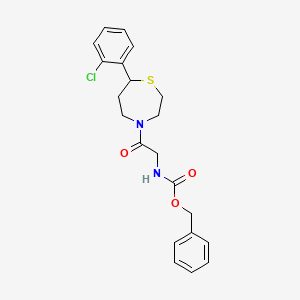
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)
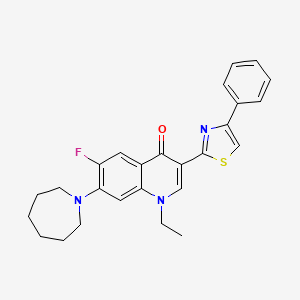
![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)
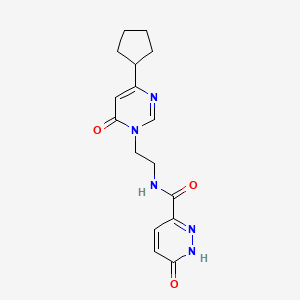
![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)
![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)

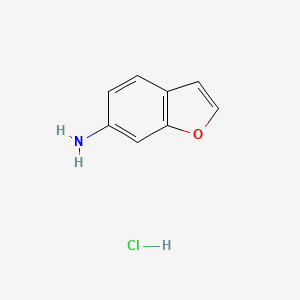
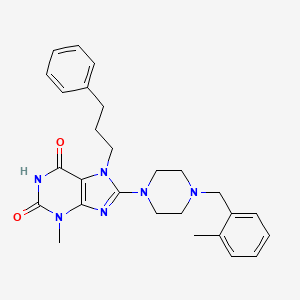
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)

